molecular formula C15H27N B15169680 Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- CAS No. 651311-81-8

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-

Cat. No.: B15169680
CAS No.: 651311-81-8
M. Wt: 221.38 g/mol
InChI Key: ITAALVOWSKQISP-UHFFFAOYSA-N
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Description

Tricyclo[33113,7]decan-1-amine, 3,5-diethyl-7-methyl- is a complex organic compound with the molecular formula C15H27N It is characterized by a tricyclic structure with three ethyl groups and one methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the ethyl and methyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce simpler amines or alkanes.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.13,7]decan-1-amine, 3,5,7-trimethyl-: This compound has a similar tricyclic structure but with three methyl groups instead of two ethyl and one methyl group.

    1-aminoadamantane: Another tricyclic amine with a simpler structure and different substitution pattern.

Uniqueness

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

651311-81-8

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

3,5-diethyl-7-methyladamantan-1-amine

InChI

InChI=1S/C15H27N/c1-4-13-6-12(3)7-14(5-2,9-13)11-15(16,8-12)10-13/h4-11,16H2,1-3H3

InChI Key

ITAALVOWSKQISP-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3(CC(C1)(CC(C3)(C2)N)CC)C

Origin of Product

United States

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